molecular formula C18H22N2O2 B8157814 Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Cat. No.: B8157814
M. Wt: 298.4 g/mol
InChI Key: NYDADUKFZYRWKS-UHFFFAOYSA-N
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Description

Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate: is a chemical compound with the molecular formula C18H22N2O2 It is characterized by a bicyclo[222]octane core structure, which is a common motif in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate typically involves the reaction of benzyl carbamate with a bicyclo[2.2.2]octane derivative. The cyanomethyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, with careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its bicyclo[2.2.2]octane core is a common feature in many bioactive molecules, making it a promising candidate for the development of new therapeutic agents .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its bicyclo[2.2.2]octane core. This interaction may involve binding to active sites or allosteric sites, leading to modulation of the target’s activity .

Comparison with Similar Compounds

Uniqueness: Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

benzyl N-[4-(cyanomethyl)-1-bicyclo[2.2.2]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c19-13-12-17-6-9-18(10-7-17,11-8-17)20-16(21)22-14-15-4-2-1-3-5-15/h1-5H,6-12,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDADUKFZYRWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CC#N)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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